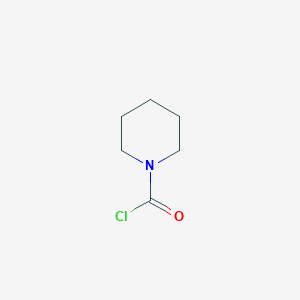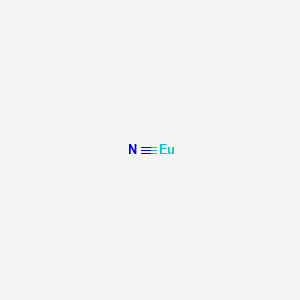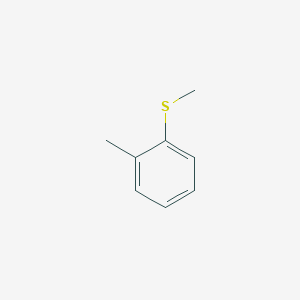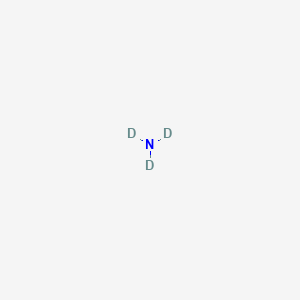![molecular formula C11H10N2O4 B076894 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one CAS No. 14532-33-3](/img/structure/B76894.png)
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one, also known as HAMI 3379, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the family of isoxazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
生化学的および生理学的効果
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been found to reduce the levels of inflammatory cytokines and increase the activity of antioxidant enzymes in cells. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379. One potential area of research is the development of novel derivatives of the compound with improved pharmacological properties. In addition, further studies are needed to fully elucidate the mechanism of action of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 and its potential therapeutic applications in various diseases. Finally, the safety and efficacy of the compound need to be evaluated in clinical trials before it can be considered for use in humans.
In conclusion, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 is a synthetic compound that has shown promise as a potential therapeutic agent for various diseases. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 and its derivatives for the treatment of human diseases.
合成法
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 can be synthesized through a multistep process involving the reaction of 5-hydroxy-3-methylisoxazole-4-carboxaldehyde with allylamine, followed by cyclization with acetic anhydride and deprotection with hydrochloric acid. The final product is obtained after purification through column chromatography.
科学的研究の応用
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
14532-33-3 |
|---|---|
製品名 |
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one |
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC名 |
3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H10N2O4/c1-6-8(10(14)16-12-6)4-3-5-9-7(2)13-17-11(9)15/h3-5,12H,1-2H3 |
InChIキー |
VZFSNNVUKMJFNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C |
正規SMILES |
CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C |
その他のCAS番号 |
14532-33-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



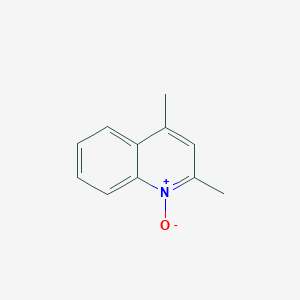
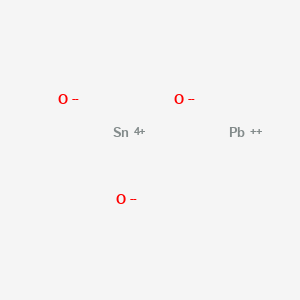
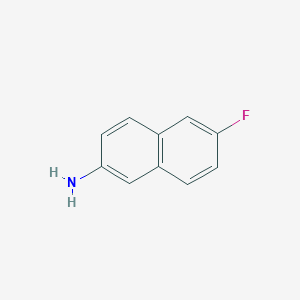
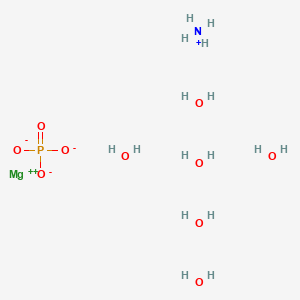
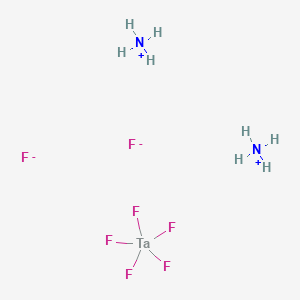
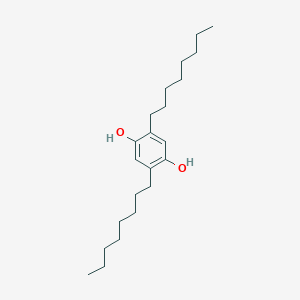
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
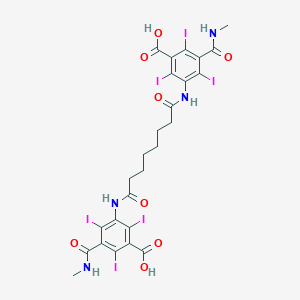
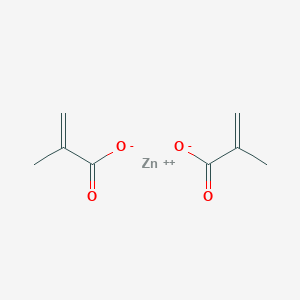
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)
